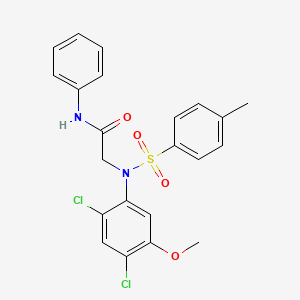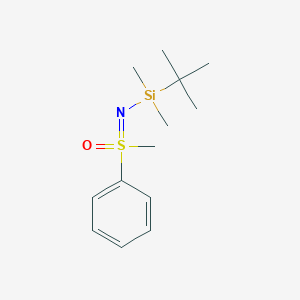
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide (DCMSA) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. DCMSA is a product of the condensation reaction between 2,4-dichloro-5-methoxybenzenesulfonyl chloride and aniline, and is a white crystalline powder with a molecular weight of 379.8 g/mol. DCMSA has been studied as a potential drug for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Synthesis of Analogous Compounds
Research has focused on developing synthetic methodologies for compounds with similar structural features, such as chloroacetamide herbicides and their metabolites, and novel anilidoquinoline derivatives with potential antiviral properties. For instance, studies on chloroacetamide herbicides like acetochlor and metolachlor delve into their metabolism and transformation products, potentially offering insights into the environmental fate and biochemical interactions of related compounds (Coleman et al., 2000). Similarly, the synthesis and therapeutic efficacy of anilidoquinoline derivatives against Japanese encephalitis suggest a framework for exploring the bioactivity of structurally similar acetamides (Ghosh et al., 2008).
Environmental Impact and Degradation Studies
The environmental impact, degradation pathways, and persistence of chloroacetamide herbicides in various matrices have been studied extensively. This research can provide a basis for understanding how structurally similar compounds might behave in the environment and the potential for bioaccumulation or breakdown products that could have ecological implications (Rodríguez-Cruz & Lacorte, 2005).
Potential Pharmacological Applications
The development of compounds for therapeutic use, particularly those with novel mechanisms of action, is a significant area of research. The study on a novel anilidoquinoline derivative's antiviral and antiapoptotic effects offers a glimpse into how structurally related acetamides could be tailored for specific pharmacological targets, providing a basis for future drug development and therapeutic interventions (Ghosh et al., 2008).
Photoresponsive Molecularly Imprinted Materials
The design and synthesis of photoresponsive molecularly imprinted polymers (MIPs) using azobenzene-containing monomers for the controlled release and uptake of pharmaceuticals in aqueous media highlight an innovative application area that could be relevant for structurally related compounds. This approach has implications for targeted drug delivery systems and the development of smart materials capable of responding to environmental stimuli (Gong et al., 2008).
Propiedades
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-8-10-17(11-9-15)31(28,29)26(14-22(27)25-16-6-4-3-5-7-16)20-13-21(30-2)19(24)12-18(20)23/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBCCFKEARDUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-5-methoxy((4-methylphenyl)sulfonyl)anilino)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2689296.png)







![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole-3-ylamine](/img/structure/B2689313.png)

![2-Chloro-N-[1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B2689315.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2689318.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2689319.png)